4,4'-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities and are often used in drug development due to their therapeutic properties .
Preparation Methods
The synthesis of 4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a three-component reaction. This reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) . Industrial production methods may involve the use of green, simple, and efficient methods, such as the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using a heterogeneous and reusable catalyst .
Chemical Reactions Analysis
4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium acetate as a catalyst and room temperature conditions . Major products formed from these reactions include derivatives with good radical scavenging activity and cytotoxic properties against certain cancer cell lines .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been evaluated for its antioxidant and anticancer activities . The compound has shown good radical scavenging activity and has been tested in vitro on colorectal carcinoma cells to determine its cytotoxic properties . Additionally, it has been used in the preparation of derivatives with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves the activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis . This compound exerts its effects by targeting specific molecular pathways involved in cell survival and death .
Comparison with Similar Compounds
Similar compounds to 4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) include other pyrazole derivatives that have been demonstrated to be cytotoxic on several human cell lines . These compounds share the pyrazole ring as the key structural motif and have been approved for the treatment of different types of cancer . 4,4’-[(3-ethoxy-4-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is unique due to its specific structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O4/c1-4-37-24-17-20(15-16-23(24)34)27(25-18(2)30-32(28(25)35)21-11-7-5-8-12-21)26-19(3)31-33(29(26)36)22-13-9-6-10-14-22/h5-17,27,30-31,34H,4H2,1-3H3 |
InChI Key |
BNKQBHYZEXZORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)O |
Origin of Product |
United States |
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